molecular formula C10H8BrFN2O2 B13665809 Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate

Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate

Cat. No.: B13665809
M. Wt: 287.08 g/mol
InChI Key: GYOCBCCXBNWMPF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of bromine and fluorine substituents. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:

This compound is unique due to its specific combination of substituents, which can influence its reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)5-3-6(12)8-7(4-5)13-14-9(8)11/h3-4H,2H2,1H3,(H,13,14)

InChI Key

GYOCBCCXBNWMPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C(=C1)F)Br

Origin of Product

United States

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